(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide
Description
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Properties
Molecular Formula |
C17H24N6O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c18-15(25)10-2-1-5-23(8-10)17(27)13(6-11-7-19-9-20-11)22-16(26)12-3-4-14(24)21-12/h7,9-10,12-13H,1-6,8H2,(H2,18,25)(H,19,20)(H,21,24)(H,22,26)/t10-,12-,13-/m0/s1 |
InChI Key |
XLARZNOYVWFAAU-DRZSPHRISA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Biological Activity
(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C17H24N6O4, indicating a complex structure that includes an imidazole ring, a piperidine moiety, and a pyrrolidine derivative. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of the compound typically involves multi-step reactions, including coupling reactions between piperidine derivatives and imidazole-containing intermediates. The detailed synthetic routes have been documented in various studies, showcasing yields ranging from moderate to high depending on the reaction conditions used.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to piperidine and imidazole exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with some compounds exhibiting IC50 values as low as 2.14 µM against urease, a common target for antibacterial activity .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Bacteria | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | Salmonella typhi | 2.14 | High |
| Compound B | Bacillus subtilis | 0.63 | Very High |
| Compound C | Escherichia coli | 10.5 | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest strong binding affinity to the active site of AChE, indicating its suitability for further development as a therapeutic agent .
Table 2: Enzyme Inhibition Potency
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of imidazole-piperidine derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects.
- Antidiabetic Potential : Another case study highlighted the hypoglycemic effects of related piperidine compounds in diabetic rats, suggesting that these compounds may enhance insulin sensitivity and glucose uptake in muscle tissues.
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